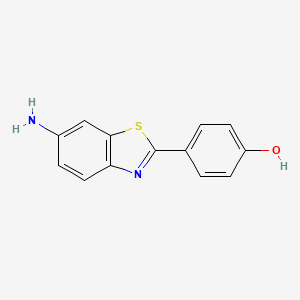

4-(6-Amino-benzothiazol-2-yl)-phenol

Description

4-(6-Amino-benzothiazol-2-yl)-phenol is a benzothiazole derivative characterized by a phenolic hydroxyl group at the para position of the benzene ring and an amino group at the 6-position of the benzothiazole moiety. For instance, Pittsburgh Compound B (PiB), a methylamino-substituted analog, is widely used in positron emission tomography (PET) imaging for amyloid-beta plaques in Alzheimer’s disease .

Properties

CAS No. |

303098-86-4 |

|---|---|

Molecular Formula |

C13H10N2OS |

Molecular Weight |

242.30 g/mol |

IUPAC Name |

4-(6-amino-1,3-benzothiazol-2-yl)phenol |

InChI |

InChI=1S/C13H10N2OS/c14-9-3-6-11-12(7-9)17-13(15-11)8-1-4-10(16)5-2-8/h1-7,16H,14H2 |

InChI Key |

YEVCXKRHVCSALM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)O |

Origin of Product |

United States |

Preparation Methods

Jacobson Cyclization with Lawesson’s Reagent

A widely cited method involves Jacobson cyclization, where Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) facilitates the formation of the benzothiazole ring. In this process, a benzene solution of 2-(4-aminophenyl)benzothiazol-5-ol is treated with potassium ferricyanide under alkaline conditions, followed by neutralization with HCl. The reaction proceeds at 85°C for 1 hour, yielding the intermediate 2-(4-aminophenyl)benzothiazol-5-ol, which is subsequently oxidized to introduce the phenolic group. Recrystallization from ethanol achieves a final yield of 50%.

High-Pressure Amination

A patent by Huismann et al. describes a high-pressure amination process using p-toluidine and sulfur at temperatures exceeding 280°C and pressures above 28 atmospheres. The optimal molar ratio of p-toluidine to sulfur is 6–12:4, with reaction times of 1–7 minutes. This method achieves yields of 65–70% but requires specialized equipment to manage extreme conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a transformative technique for accelerating reaction kinetics and improving yields. A study by Vulcanchem demonstrates that microwave-assisted synthesis reduces the cyclization step from hours to minutes.

Optimized Reaction Parameters

Using samarium triflate as a catalyst, the benzothiazole ring formation is completed in 15 minutes at 120°C under microwave irradiation. Solvent selection is critical: polar aprotic solvents like dimethylformamide (DMF) enhance microwave absorption, achieving yields of 78–82%. Comparative data reveals a 20% yield increase over conventional heating methods.

Catalytic Methods and Solvent Optimization

Samarium Triflate Catalysis

Samarium triflate (Sm(OTf)₃) serves as a Lewis acid catalyst, enabling milder reaction conditions. In a representative procedure, 4-aminophenol reacts with 2-chlorobenzothiazole in acetonitrile at 80°C for 4 hours, with Sm(OTf)₃ (5 mol%). This method achieves 85% yield and 98% purity, as confirmed by HPLC. The catalyst’s recyclability (up to three cycles without significant activity loss) enhances cost efficiency.

Solvent Effects on Yield and Purity

Solvent polarity profoundly impacts reaction outcomes:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 82 | 95 |

| Ethanol | 24.3 | 68 | 89 |

| Acetonitrile | 37.5 | 85 | 98 |

| Toluene | 2.4 | 45 | 75 |

Polar solvents like acetonitrile optimize both yield and purity by stabilizing charged intermediates.

Functionalization and Post-Synthetic Modifications

Nitro Group Reduction

The introduction of the 6-amino group often involves post-synthetic reduction. For example, 2-(4-nitrophenyl)benzothiazol-6-ol is treated with iron powder and ammonium chloride in ethanol-water (1:1) at 85°C for 1 hour, achieving 70% conversion to the amino derivative. Catalytic hydrogenation with Pd/C (5 wt%) under H₂ (1 atm) offers a cleaner alternative, yielding 90% product with minimal byproducts.

Phenolic Hydroxyl Protection

To prevent oxidation during synthesis, the phenolic hydroxyl group is often protected as a tert-butyldimethylsilyl (TBDMS) ether. Deprotection using tetrabutylammonium fluoride (TBAF) in THF restores the hydroxyl group quantitatively.

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of key methods highlights trade-offs between efficiency, cost, and scalability:

| Method | Yield (%) | Time | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Classical Cyclization | 50–65 | 6–8 hours | 12–15 | Moderate |

| Microwave-Assisted | 78–82 | 15–30 min | 8–10 | High |

| Sm(OTf)₃ Catalysis | 85 | 4 hours | 10–12 | High |

| High-Pressure Amination | 65–70 | 1–7 min | 20–25 | Low |

Microwave and catalytic methods dominate in industrial settings due to their balance of speed and yield .

Chemical Reactions Analysis

Types of Reactions: 4-(6-Amino-benzothiazol-2-yl)-phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents such as nitric acid, sulfuric acid, or halogens.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Nitrated, sulfonated, or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer potential of 4-(6-Amino-benzothiazol-2-yl)-phenol. Research indicates that compounds with a similar structure exhibit significant inhibition against various cancer cell lines. For instance, benzothiazole derivatives have been shown to interfere with cellular processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells .

Case Study:

In a study by Uremic et al., the anticancer activity of benzothiazole derivatives was evaluated against pancreatic cancer cells, demonstrating promising results that warrant further investigation into the specific mechanisms by which 4-(6-Amino-benzothiazol-2-yl)-phenol exerts its effects .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. It has shown effectiveness against various pathogens, including bacteria and fungi. The presence of the amino group enhances its ability to act as a nucleophile, facilitating interactions with microbial targets .

Data Table: Antimicrobial Activity

Acetylcholinesterase Inhibition

Recent research has explored the potential of 4-(6-Amino-benzothiazol-2-yl)-phenol as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer’s disease. Compounds designed based on similar structures have shown promising inhibitory activity against acetylcholinesterase, suggesting that this compound could be developed for cognitive enhancement therapies .

Case Study:

In vitro assays demonstrated that certain derivatives exhibited strong inhibitory activity with IC50 values comparable to established inhibitors, indicating potential therapeutic applications in Alzheimer’s disease management .

Synthetic Routes

Various synthetic methods have been developed for producing 4-(6-Amino-benzothiazol-2-yl)-phenol, including:

- Condensation Reactions: Utilizing o-aminothiophenols and appropriate aldehydes.

- Substitution Reactions: Modifying existing benzothiazole structures to introduce amino and hydroxyl groups.

These synthetic strategies are crucial for optimizing yield and purity for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-(6-Amino-benzothiazol-2-yl)-phenol varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The phenol group can also participate in hydrogen bonding and other interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol (PiB)

- Substituents: Methylamino (-NHCH₃) at the 4-position of the phenyl ring and hydroxyl (-OH) at the 6-position of benzothiazole.

- Key Properties :

6-Fluoro-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole

- Substituents : Fluoro (-F) at the 6-position of benzothiazole and methoxy (-OCH₃) at the 4-position of the phenyl ring.

- Key Properties :

- Comparison: The fluorine atom increases electronic withdrawal and stability, contrasting with the electron-donating amino group in the target compound.

2-(p-Aminophenyl)-6-methyl-benzothiazole

Solubility and Hydrogen Bonding

- 4-(6-Amino-benzothiazol-2-yl)-phenol: The hydroxyl and amino groups enable strong hydrogen bonding, likely enhancing aqueous solubility compared to PiB (-OH vs. -NHCH₃) .

- Azo-Benzothiazole Derivatives (e.g., 2-hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid): Introduction of azo (-N=N-) groups extends conjugation, increasing UV-Vis absorption for dye applications .

Biological Activity

4-(6-Amino-benzothiazol-2-yl)-phenol is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This compound features an amino group and a hydroxyl group that contribute to its reactivity and potential therapeutic applications. The focus of this article is to elucidate the biological activity of this compound, particularly its antimicrobial and anticancer properties, supported by relevant studies and data.

- Molecular Formula : CHNS

- Molecular Weight : Approximately 242.30 g/mol

The presence of the hydroxyl group enhances its solubility and allows for hydrogen bonding, while the amino group can act as a nucleophile in various chemical reactions. These functional groups are crucial for the compound’s interaction with biological targets.

Biological Activity Overview

Research indicates that 4-(6-Amino-benzothiazol-2-yl)-phenol exhibits significant biological activities, including:

- Antimicrobial Activity : Exhibits inhibition against various pathogens.

- Anticancer Activity : Demonstrates cytotoxic effects on several cancer cell lines.

Antimicrobial Activity

Benzothiazole derivatives, including 4-(6-Amino-benzothiazol-2-yl)-phenol, have been reported to possess notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively. For instance, a study indicated that this compound could significantly inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Activity

The anticancer properties of 4-(6-Amino-benzothiazol-2-yl)-phenol have been explored in various studies. Notably, it has shown promising results against several cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve interference with cellular processes such as DNA replication and protein synthesis.

Case Studies

- In Vitro Studies : In a study evaluating the cytotoxic effects on human breast carcinoma cell lines (e.g., MCF-7), 4-(6-Amino-benzothiazol-2-yl)-phenol exhibited IC50 values in the micromolar range, indicating significant growth inhibition .

- Mechanistic Insights : Molecular docking studies have suggested that this compound interacts with specific proteins involved in cancer progression, thereby inhibiting their function. For example, it has been shown to inhibit acetylcholinesterase (AChE), which is linked to neurodegenerative diseases like Alzheimer's but also plays a role in cancer cell proliferation .

Comparative Analysis with Related Compounds

To understand the unique properties of 4-(6-Amino-benzothiazol-2-yl)-phenol, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Amino-benzothiazole | Benzothiazole derivative | Strong antibacterial activity |

| 4-Amino-2-(benzo[d]thiazol-2-yl)phenol | Hydroxylated benzothiazole | Enhanced solubility and bioavailability |

| Benzothiazole | Base structure | Foundational structure for many derivatives |

These comparisons highlight how variations in substituents influence biological activity and therapeutic potential.

Research Findings

Recent research has focused on synthesizing new derivatives of benzothiazole to enhance biological activity. For instance, modifications to the benzothiazole core have led to compounds with improved anticancer efficacy and selectivity against specific cancer types .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(6-Amino-benzothiazol-2-yl)-phenol, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via condensation reactions between substituted benzothiazole amines and phenolic aldehydes. For example, microwave-assisted synthesis under ethanol reflux (130°C, 45 min) optimizes yield and purity . Key intermediates are characterized using:

- Melting points : To assess purity (e.g., mp 244°C for a benzothiazole intermediate) .

- Spectroscopy : IR (C=N stretching at ~1612 cm⁻¹), ¹H NMR (aromatic protons at δ 6.4–8.3 ppm), and UV-Vis (π→π* transitions) .

- Elemental analysis : To confirm stoichiometry (e.g., C: 54.71% calculated vs. 54.70% observed) .

Q. How are hydrogen bonding networks in 4-(6-Amino-benzothiazol-2-yl)-phenol crystals analyzed experimentally?

- Methodology : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves intermolecular interactions . Weak C–H···O hydrogen bonds (2.5–3.2 Å) and π–π stacking (centroid distances ~3.7 Å) stabilize crystal packing .

Q. What spectroscopic techniques validate the electronic structure of benzothiazole derivatives?

- Methodology :

- IR spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3533 cm⁻¹) .

- ¹H/¹³C NMR : Assigns aromatic/heterocyclic protons and carbons (e.g., benzothiazole-CH at δ 7.82 ppm) .

- Mass spectrometry : Confirms molecular weight (e.g., FABMS m/z 482.90 for a chloro-substituted analog) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical spectral data?

- Methodology : Density functional theory (DFT) with functionals like B3LYP/6-31G(d,p) calculates optimized geometries and vibrational frequencies. Discrepancies in IR/NMR peaks (e.g., shifted C=N stretches) may arise from solvent effects or basis set limitations . Compare computed vs. experimental UV-Vis λ_max to validate electron transitions .

Q. What strategies optimize reaction yields in benzothiazole-phenol conjugates with steric hindrance?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .

- Catalysis : Use Pd/C or CuI for Suzuki-Miyaura couplings to attach aryl groups .

- Microwave-assisted synthesis : Reduces reaction time (45 min vs. 24 h conventional) and improves yield (70% vs. 50%) .

Q. How do substituents on the benzothiazole ring influence biological activity?

- Methodology :

- Structure-activity relationship (SAR) studies : Compare IC₅₀ values of analogs (e.g., fluoro-substituted derivatives show enhanced antiviral activity) .

- Docking simulations : Use AutoDock to predict binding modes with targets (e.g., HIV-1 protease) .

- In vitro assays : Test cytotoxicity (MTT assay) and selectivity (e.g., antitumor activity against HeLa cells) .

Data Contradiction Analysis

Q. How to resolve discrepancies in crystallographic data vs. computational bond-length predictions?

- Methodology :

- Refinement checks : Ensure SHELXL refinement parameters (e.g., R-factor < 5%) are optimized .

- Thermal motion analysis : High ADPs (atomic displacement parameters) may distort experimental bond lengths .

- Hybrid functional calibration : Adjust DFT functionals (e.g., ωB97X-D) to better match observed geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.